molecular formula C14H14N6O2S B456116 N-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-PHENYLAMINE

N-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-PHENYLAMINE

Cat. No.: B456116
M. Wt: 330.37g/mol
InChI Key: KLNHPEVSYJOFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-PHENYLAMINE is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an aniline group, a nitro-substituted pyrazole, and a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-PHENYLAMINE typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Aniline Group: The aniline group can be introduced through nucleophilic substitution reactions.

    Attachment of the Nitro-Substituted Pyrazole: This step involves the reaction of the thiadiazole intermediate with a nitro-substituted pyrazole derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or pyrazole moieties.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the aniline and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino-substituted derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-PHENYLAMINE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-anilino-1,3,4-thiadiazole: Lacks the pyrazole moiety.

    5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-1,3,4-thiadiazole: Lacks the aniline group.

    2-anilino-5-methyl-1,3,4-thiadiazole: Lacks the nitro-substituted pyrazole.

Uniqueness

The presence of both an aniline group and a nitro-substituted pyrazole in N-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-PHENYLAMINE makes it unique compared to other thiadiazole derivatives. This unique structure may confer specific chemical and biological properties.

Properties

Molecular Formula

C14H14N6O2S

Molecular Weight

330.37g/mol

IUPAC Name

5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-phenyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H14N6O2S/c1-9-13(20(21)22)10(2)19(18-9)8-12-16-17-14(23-12)15-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,15,17)

InChI Key

KLNHPEVSYJOFTB-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=NN=C(S2)NC3=CC=CC=C3)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC2=NN=C(S2)NC3=CC=CC=C3)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.